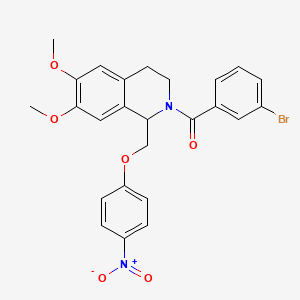![molecular formula C22H16N4O3S B11209719 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11209719.png)
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thieno[3,2-d]pyrimidine core, which is fused with an oxadiazole ring and substituted with phenyl and tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Substitution reactions: Phenyl and tolyl groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and tolyl chloride.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenylboronic acid, tolyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a para-tolyl group instead of a meta-tolyl group.
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a different thieno-pyrimidine fusion.
Uniqueness
The uniqueness of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H16N4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-9-16(12-14)26-21(27)19-17(10-11-30-19)25(22(26)28)13-18-23-20(24-29-18)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
WMOMGZJRDXZFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209663.png)
![N-(2-chloro-4-methylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209671.png)
![7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209672.png)
![1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209684.png)

![2-[(2-methylbenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209691.png)
![Methyl 4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11209694.png)
![Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209703.png)
![[3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone](/img/structure/B11209722.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11209724.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11209725.png)
![2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209731.png)
